N,N'-(1,1'-Bitricyclo(3.3.1.1(sup 3,7)decane))-3,3'-diylbisacetamide
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Overview
Description
Acetamide,N,N-(1,1-bitricyclo(3311(sup 3,7)decane)-3,3-diylbis- is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N,N-(1,1-bitricyclo(3.3.1.1(sup 3,7)decane)-3,3-diylbis- typically involves multi-step organic synthesis techniques. The starting materials and reagents are chosen based on the desired functional groups and the stability of the intermediate compounds. Common synthetic routes may include:
Cyclization reactions: to form the tricyclic core.
Amidation reactions: to introduce the acetamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N,N-(1,1-bitricyclo(3.3.1.1(sup 3,7)decane)-3,3-diylbis- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to break down the tricyclic structure.
Reduction: Reduction reactions can be used to modify the acetamide groups or to reduce any oxidized intermediates.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the tricyclic core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetamide,N,N-(1,1-bitricyclo(331
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide,N,N-(1,1-bitricyclo(3.3.1.1(sup 3,7)decane)-3,3-diylbis- involves its interaction with molecular targets such as enzymes or receptors. The tricyclic structure may allow it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups but different core structures.
Tricyclic compounds: Molecules with similar tricyclic cores but different functional groups.
Uniqueness
The uniqueness of Acetamide,N,N-(1,1-bitricyclo(3.3.1.1(sup 3,7)decane)-3,3-diylbis- lies in its specific combination of a tricyclic core with acetamide groups, which may confer unique reactivity and biological activity compared to other compounds.
Properties
CAS No. |
18317-06-1 |
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Molecular Formula |
C24H36N2O2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
N-[3-(3-acetamido-1-adamantyl)-1-adamantyl]acetamide |
InChI |
InChI=1S/C24H36N2O2/c1-15(27)25-23-9-17-3-18(10-23)6-21(5-17,13-23)22-7-19-4-20(8-22)12-24(11-19,14-22)26-16(2)28/h17-20H,3-14H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
BEEFDPOIIGHOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)NC(=O)C |
Origin of Product |
United States |
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